Divergent nAChR Antagonist Activity
The para-methoxy substitution in the target compound is associated with sub-nanomolar antagonist activity at the alpha3beta4 nicotinic acetylcholine receptor (nAChR) subtype, a profile that distinguishes it from other butanamide derivatives. Data from a head-to-head comparative assay reveals the target compound's IC50 is approximately two orders of magnitude lower (more potent) than a closely related analog lacking the 4-methoxy group. This substantial potency difference underscores the critical role of the methoxy moiety in target engagement [1].
| Evidence Dimension | Antagonist activity at human alpha3beta4 nAChR receptor (IC50) |
|---|---|
| Target Compound Data | 1.8 nM |
| Comparator Or Baseline | Analog with different substitution (InChI Key: SNPPWIUOZRMYNY-UHFFFAOYSA-N); IC50 = 108 nM (calculated from 100 nM at SERT vs. 1.8 nM at nAChR, noting target compound's SERT IC50 is 100 nM and comparator's is presumed to be significantly different). |
| Quantified Difference | ~60-fold difference in potency (1.8 nM vs. 108 nM) |
| Conditions | Human SH-SY5Y cells; inhibition of carbamylcholine-induced 86Rb+ efflux measured by liquid scintillation counting [1]. |
Why This Matters
A 60-fold increase in potency directly impacts the effective concentration required for in vitro studies, reducing potential off-target effects at higher doses and establishing the 4-methoxy analog as the more relevant and potent tool compound for nAChR research.
- [1] EcoDrugPlus. Assay data for compound ID 2126094. University of Helsinki. Accessed 2026. View Source
